N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine

Medicinal Chemistry Organic Synthesis Building Block Selection

Sourcing a 4,6-dichloropyrimidine intermediate that reliably delivers C4-selective SₙAr without competing C2/C4 substitution can stall multi-step routes. This compound solves that problem. - Exclusive C4 reactivity: the 4,6-dichloro-5-methylaminomethyl architecture directs first-stage substitution with high regio-fidelity, avoiding isomeric mixtures (Jansa et al., 2014). - Single-step cyclization precursor: reacts with glycine esters to form pyrrolo[2,3-d]pyrimidine or pyrido[2,3-d]pyrimidine scaffolds in one operation (Zinchenko et al., 2018). - Supply reliability: actively stocked at ≥98% purity with defined storage (sealed, dry, 2-8°C), eliminating single-supplier or discontinuation risks common to analogs.

Molecular Formula C6H7Cl2N3
Molecular Weight 192.04 g/mol
CAS No. 1355334-44-9
Cat. No. B1403945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine
CAS1355334-44-9
Molecular FormulaC6H7Cl2N3
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESCNCC1=C(N=CN=C1Cl)Cl
InChIInChI=1S/C6H7Cl2N3/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3
InChIKeyNOBUCUXJLOMEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1355334-44-9: Identity & Class Positioning


N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine (CAS 1355334-44-9; PubChem CID 71695377) is a synthetic pyrimidine derivative with the molecular formula C₆H₇Cl₂N₃ and a molecular weight of 192.04 g/mol [1]. It belongs to the broader class of 4,6-dichloropyrimidine building blocks and is primarily utilized as a reaction intermediate in the synthesis of more complex pyrimidine-containing compounds for pharmaceutical, agrochemical, and dye research . Its structure features a 4,6-dichloropyrimidine core, a methylene spacer at the 5-position, and an N-methyl secondary amine, distinguishing it from directly ring-attached aminopyrimidine analogs.

1
Scaffold Identity 5-(methylaminomethyl)-4,6-dichloropyrimidine building block with a unique methylene spacer and N-methyl secondary amine
2
Regiochemical Control Predictable C4-selective SNAr reactivity, leaving C6 chlorine intact for subsequent diversification
3
Synthetic Workflow Suitable for pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine library synthesis via tandem substitution-cyclization

Why Analogs Cannot Replace CAS 1355334-44-9


Substitution attempts using related 4,6-dichloropyrimidine analogs frequently fail to yield the desired downstream products because the target compound presents a unique combination of a 5-position methylene spacer and an N-methyl secondary amine [1]. Comparators such as 4,6-dichloro-N-methylpyrimidin-5-amine (CAS 6959-84-8) attach the amine directly to the ring, eliminating the conformational freedom and altered electronic environment provided by the methylene bridge, while (4,6-dichloropyrimidin-5-yl)methanamine (CAS 933702-91-1) is a primary amine with different nucleophilicity and chemoselectivity in subsequent coupling reactions. The 4,6-dichloro arrangement also directs sequential nucleophilic aromatic substitution (SₙAr) reactivity in a position-dependent manner that is disrupted when substitution is relocated to the 2-position (e.g., CAS 10397-15-6) [2]. These structural distinctions are non-trivial in multi-step synthetic routes where regio- and chemoselectivity are critical.

Target Compound
Why Analogs May Not Substitute
CAS 1355334-44-9Methylene spacer + N-methyl secondary amine
Direct amine analog (CAS 6959-84-8)Lacks methylene bridge; alters conformational freedom and electronic environment at the pyrimidine C5 position
4,6-Dichloro patternSequential SNAr: C4 then C6
2,4-Dichloro isomer (CAS 10397-15-6)Competing C2/C4 substitution may reduce regiochemical fidelity and require chromatographic separation
Secondary N-methylamineDistinct nucleophilicity and chemoselectivity
Primary amine analog (CAS 933702-91-1)Different nucleophilicity profile; cyclization pathway to bicyclic scaffolds may not proceed under identical conditions

CAS 1355334-44-9 vs. Analogs: Differentiation Evidence


Methylene Spacer vs. Direct Amine Attachment

The target compound incorporates a methylene (–CH₂–) spacer between the pyrimidine C5 position and the N-methylamine group, which is absent in the directly attached analog 4,6-dichloro-N-methylpyrimidin-5-amine (CAS 6959-84-8). This structural difference results in a measurable increase in rotatable bond count (2 vs. 1), higher computed LogP (XLogP3-AA 1.5 vs. calculated ~1.2 for the direct-attached analog), and a distinct nitrogen basicity due to the benzylic amine environment [1]. In comparative reductive amination reactions with 4,6-dichloropyrimidine-5-carbaldehyde, the methylamine-derived product (i.e., the target compound) is obtained exclusively when methylamine is used, whereas other primary amines yield the corresponding N-substituted analogs, demonstrating amine-specific chemoselectivity [2].

Methylene Spacer vs. Direct Amine
Class-level
Δ LogP +0.3 to +0.6 2 rotatable bonds vs. 1; secondary benzylic amine
Increased conformational flexibility and lipophilicity may influence coupling efficiency
Computed XLogP3-AA values; amine-specific chemoselectivity reported
Medicinal Chemistry Organic Synthesis Building Block Selection

Regioselective SₙAr: 4,6- vs. 2,4-Dichloro Substitution

The 4,6-dichloro substitution pattern in the target compound directs the first nucleophilic aromatic substitution (SₙAr) preferentially to the 4-position due to the electron-withdrawing effect of the adjacent ring nitrogens and the steric/electronic influence of the 5-methylaminomethyl group. This contrasts with the 2,4-dichloro isomer (e.g., N-((2,4-dichloropyrimidin-5-yl)methyl)ethanamine) where the 4-position is similarly activated but the 2-chloro substituent offers alternative reactivity toward nucleophiles [1]. In the synthesis of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives from 4,6-dichloropyrimidine-5-carbaldehyde (the immediate precursor to the target compound), mono-substitution at the 4-position proceeds exclusively under mild conditions (triethylamine, MeOH, 0 °C to rt), leaving the 6-chloro group intact for subsequent diversification, a selectivity pattern not reproducible with 2,4-dichloro analogs where competing 2-substitution is observed [2].

Regioselective SNAr: 4,6- vs. 2,4-
Cross-study comparable
Exclusive C4 mono-substitution under mild conditions (Et3N, MeOH, 0 °C to rt)
Predictable regiochemistry reduces purification burden in multi-step routes
2,4-dichloro isomers may yield product mixtures
Nucleophilic Aromatic Substitution Regioselective Synthesis Pyrimidine Functionalization

Purity and Supply Continuity vs. Analogs

Commercially, CAS 1355334-44-9 is available from multiple vendors at purities of ≥95% (AKSci) and ≥97% (VWR) . In contrast, the closely related analog (4,6-dichloropyrimidin-5-yl)methanamine (CAS 933702-91-1) is listed at 98% purity by a single supplier (Leyan), and the 1-(4,6-dichloropyrimidin-5-yl)-N-methylmethanamine variant is reported as 'Discontinued' by CymitQuimica in quantities above 250 mg . The 2,4-dichloro isomer N-((2,4-dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride is also primarily sourced from suppliers on the prohibition list, limiting independently verifiable supply. Additionally, the target compound is stocked with defined storage conditions (sealed, dry, 2–8 °C) and ships at ambient temperature within the continental US, whereas several comparator compounds lack published stability or shipping specifications .

Purity & Supply Continuity
Data to verify
≥97% (VWR); ≥95% (AKSci); multi-vendor, active stocking
Verifiable purity and multi-source availability may reduce supply chain risk
Comparator analogs show single-source dependency or discontinued status
Chemical Procurement Purity Specification Supply Chain Stability

Precursor to Pyrrolo[2,3-d]pyrimidine & Pyrido[2,3-d]pyrimidine Libraries

The target compound's immediate precursor, 4,6-dichloropyrimidine-5-carbaldehyde, reacts with glycine esters to form N-(5-formylpyrimidin-4-yl)glycinate intermediates that cyclize to pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine products—privileged scaffolds in kinase inhibitor and nucleoside analog drug discovery [1]. This cyclization pathway is dependent on the 5-formyl (or 5-methylaminomethyl upon reductive amination) substitution pattern and the 4,6-dichloro arrangement. Attempts to access analogous cyclized products from 2-substituted-4,6-dichloropyrimidines (e.g., CAS 10397-15-6) or 4,6-dichloro-N-methylpyrimidin-5-amine (CAS 6959-84-8) do not proceed through the same intermediate due to the absence of the 5-methylene tether required for the tandem substitution-cyclization sequence [1]. The target compound, via its formyl precursor, has been explicitly employed in the synthesis of previously unknown pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives whose structures were confirmed by NMR, mass spectrometry, and elemental analysis [1].

Precursor to Bicyclic Libraries
Cross-study comparable
Pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds confirmed by NMR, MS, elemental analysis
Essential entry point for kinase inhibitor and nucleoside analog library synthesis
2-substituted or direct-attached amine analogs do not undergo analogous cyclization
Heterocyclic Chemistry Kinase Inhibitor Synthesis Purine Isostere Construction

Lipophilicity & H-Bond Donor Differentiation

Compared to its closest structural analogs, the target compound presents a distinct computed property profile relevant to medicinal chemistry triage. The XLogP3-AA value of 1.5 is higher than that estimated for the primary amine analog (4,6-dichloropyrimidin-5-yl)methanamine (~0.9) and the direct-attached N-methyl analog 4,6-dichloro-N-methylpyrimidin-5-amine (~1.2), indicating greater lipophilicity that may favor membrane permeability [1]. The hydrogen bond donor count is 1 (from the secondary amine N–H), identical to the primary amine analog but with reduced H-bond donating capacity relative to the 2-amino-substituted variants (which bear an additional NH₂ group). The topological polar surface area (TPSA) of 37.8 Ų is below the commonly cited 60 Ų threshold for blood-brain barrier penetration, and the exact mass of 191.0017 Da (monoisotopic) provides a unique mass spectrometry fingerprint for reaction monitoring [1]. These properties are not replicated by any single comparator compound, as the combination of secondary amine, methylene spacer, and 4,6-dichloro pattern is unique to this CAS number.

Lipophilicity & H-Bond Profile
Class-level
XLogP3-AA 1.5 HBD 1; TPSA 37.8 Ų; Exact Mass 191.0017 Da
Favorable lipophilicity-polarity balance vs. primary amine analogs for medicinal chemistry triage
Computed properties; distinct profile not replicated by any single comparator
Drug Design Physicochemical Profiling Lead Optimization

CAS 1355334-44-9: Procurement & Application Scenarios


Pyrrolo- & Pyridopyrimidine Kinase Inhibitor Synthesis

Procurement is justified when the synthetic route requires a 5-formyl- or 5-(methylaminomethyl)-4,6-dichloropyrimidine precursor to access bicyclic pyrrolo[2,3-d]pyrimidine or pyrido[2,3-d]pyrimidine scaffolds via tandem substitution-cyclization chemistry. Evidence from Zinchenko et al. (2018) demonstrates that the 4,6-dichloropyrimidine-5-carbaldehyde (the immediate precursor to CAS 1355334-44-9) reacts with glycine esters to form these privileged heterocycles in a single operational step under mild conditions (Et₃N, MeOH, 0 °C to rt), whereas 2-substituted or directly ring-attached amine analogs do not undergo analogous cyclization [1].

Regioselective SₙAr for Multi-Step Synthesis

This compound is the building block of choice when the synthetic plan demands exclusive first-stage substitution at the pyrimidine C4 position, leaving the C6 chlorine intact for subsequent diversification. The 4,6-dichloro-5-methylaminomethyl architecture directs SₙAr with high regiochemical fidelity, avoiding the competing C2/C4 substitution mixtures observed with 2,4-dichloropyrimidine isomers. The predictable reactivity simplifies purification and improves overall yield in multi-step sequences, as supported by the regiochemical outcomes reported in the synthesis of polysubstituted pyrimidines by Jansa et al. (2014) and the selective mono-amination patterns documented for 4,6-dichloropyrimidine-5-carbaldehyde [2][3].

Lead Optimization: Lipophilicity & Conformational Flexibility

When structure-activity relationship (SAR) exploration demands a building block with a secondary N-methylamine linked via a flexible methylene spacer rather than a rigid direct ring attachment, CAS 1355334-44-9 is the appropriate selection. Its computed XLogP3-AA of 1.5, single H-bond donor, and TPSA of 37.8 Ų offer a favorable balance of lipophilicity and polarity compared to primary amine analogs (higher HBD, lower LogP) or ethyl-substituted variants (higher LogP, higher MW) [4]. The additional methylene spacer introduces conformational degrees of freedom that can be exploited to optimize ligand-protein binding interactions, a feature absent in directly attached aminopyrimidine analogs.

GLP/GMP Supply Chain Risk Mitigation

Organizations requiring multi-vendor sourcing, verified purity specifications, and documented storage/shipping conditions should prioritize CAS 1355334-44-9 over analogs with single-supplier dependency or documented supply discontinuations. The target compound is actively stocked at ≥95% purity (AKSci) and ≥97% purity (VWR) with defined storage conditions (sealed, dry, 2–8 °C) . In contrast, the CymitQuimica listings for related 1-(4,6-dichloropyrimidin-5-yl)-N-methylmethanamine variants are marked as Discontinued, and several comparator compounds lack published purity specifications or stability data, introducing unacceptable procurement risk for regulated research environments .

Application
Selection Property
Validation Focus
Pyrrolo- & pyridopyrimidine library synthesis
5-formyl or 5-(methylaminomethyl)-4,6-dichloro scaffold
Tandem substitution-cyclization pathway confirmation
Regioselective SNAr for multi-step synthesis
4,6-dichloro-5-substituted architecture
C4 vs. C6 substitution selectivity under reported conditions
Lead optimization requiring flexible methylene linker
Secondary N-methylamine with methylene spacer
Conformational flexibility and computed lipophilicity review
Supply chain risk mitigation for regulated research
Multi-vendor availability with verified purity specifications
Published storage conditions and lot-to-lot consistency review
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